1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MI-401 and is a potent inhibitor of the DNA damage response protein, ATR.
Aplicaciones Científicas De Investigación
MI-401 has been extensively studied for its potential therapeutic applications in cancer treatment. ATR is a protein that plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. Inhibition of ATR by MI-401 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.
Mecanismo De Acción
MI-401 acts as a potent inhibitor of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, leading to the activation of downstream signaling pathways that promote DNA repair and cell survival. Inhibition of ATR by MI-401 disrupts this pathway, leading to an accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MI-401 has been shown to have potent anti-tumor activity in preclinical studies. Inhibition of ATR by MI-401 leads to an increase in DNA damage and a decrease in cell survival, making it a promising candidate for cancer therapy. In addition, MI-401 has been shown to have minimal toxicity in normal cells, further supporting its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MI-401 has several advantages for lab experiments, including its specificity for ATR and its potent anti-tumor activity. However, one limitation of MI-401 is its relatively short half-life, which may limit its effectiveness in vivo. In addition, further studies are needed to fully understand the potential side effects of MI-401 in humans.
Direcciones Futuras
There are several future directions for research on MI-401. One area of interest is the development of more potent and selective ATR inhibitors. In addition, further studies are needed to understand the potential side effects of MI-401 in humans, as well as its potential use in combination therapy with other DNA-damaging agents. Finally, the development of more effective drug delivery systems for MI-401 may help to overcome its short half-life and increase its effectiveness in vivo.
Conclusion:
In conclusion, MI-401 is a promising compound with potential applications in cancer therapy. Its specificity for ATR and potent anti-tumor activity make it an attractive candidate for combination therapy with other DNA-damaging agents. However, further research is needed to fully understand its potential side effects and to develop more effective drug delivery systems.
Métodos De Síntesis
The synthesis of MI-401 involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the acid chloride. This is then reacted with piperazine to produce the corresponding amide. The final step involves the reaction of the amide with 4-methylphenylsulfonyl chloride to produce MI-401.
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-3-5-14(6-4-12)24(21,22)19-9-7-18(8-10-19)16(20)15-11-13(2)23-17-15/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDDTWXEQKQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.